molecular formula C10H13ClO B3147656 1-(3-Chloropropoxy)-3-methylbenzene CAS No. 62806-87-5

1-(3-Chloropropoxy)-3-methylbenzene

Cat. No. B3147656
CAS RN: 62806-87-5
M. Wt: 184.66 g/mol
InChI Key: YHHSOJRBOXOGFK-UHFFFAOYSA-N
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Description

“1-(3-Chloropropoxy)-3-methylbenzene” is a chemical compound with the CAS Number: 26420-79-1 . It has a molecular weight of 184.67 .


Molecular Structure Analysis

The molecular structure of “1-(3-Chloropropoxy)-3-methylbenzene” can be represented by the InChI code: 1S/C10H13ClO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 . This code provides a unique representation of the molecule’s structure .

Scientific Research Applications

Chromatographic Analysis

1-(3-Chloropropoxy)-3-methylbenzene can be utilized in chromatographic analysis, as evidenced by research involving related compounds. For instance, McLellan and Thornalley (1992) explored the synthesis and chromatography of 1,2-diamino-4,5-dimethoxybenzene for use in assays, highlighting its role in liquid chromatographic fluorimetric assays of methylglyoxal (McLellan & Thornalley, 1992). This suggests that 1-(3-Chloropropoxy)-3-methylbenzene could be similarly useful in chromatographic techniques for analyzing complex chemical systems.

Enthalpy Studies

The study of isomerization equilibria and molar enthalpies in compounds like isopropylchlorobenzenes, as examined by Nesterova et al. (1985), indicates the potential for 1-(3-Chloropropoxy)-3-methylbenzene in thermodynamic research (Nesterova, Rozhnov, Malova, & Kovzel, 1985). Understanding enthalpy changes in reactions involving this compound can provide insights into its reactivity and stability under different conditions.

Molecular Structure Analysis

The work by Yamamoto et al. (1987) on the structures of chloro-ONN-methylazoxybenzene derivatives demonstrates the use of X-ray analysis in determining molecular structures (Yamamoto, Tsuboi, Sumi, Oda, & Fukuyama, 1987). This methodology could be applied to 1-(3-Chloropropoxy)-3-methylbenzene to elucidate its structural characteristics and interactions with other molecules.

Reaction Mechanism Studies

Research on the ring-opening dichlorination of donor-acceptor cyclopropanes by Garve et al. (2014) is relevant for understanding how 1-(3-Chloropropoxy)-3-methylbenzene might behave in similar chemical reactions (Garve, Barkawitz, Jones, & Werz, 2014). This study offers insights into the reactivity of chlorinated compounds and can guide further research on the reactivity of 1-(3-Chloropropoxy)-3-methylbenzene.

properties

IUPAC Name

1-(3-chloropropoxy)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHSOJRBOXOGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509206
Record name 1-(3-Chloropropoxy)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropoxy)-3-methylbenzene

CAS RN

62806-87-5
Record name 1-(3-Chloropropoxy)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V SHUKLA, M SHARMA - researchgate.net
Memory or cognition dysfunction is a neurodegenerative disorder of brain, in which selective apoptosis of cholinergic neurons, in a specific region of the brain, leads to paucity of …
Number of citations: 0 www.researchgate.net

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